molecular formula C13H9BrClFOZn B14869921 2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide

2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14869921
M. Wt: 380.9 g/mol
InChI Key: LIDFYVCIABQEGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chlorine and fluorine atoms in its structure makes it a versatile intermediate for the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenyl bromide+Zn2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide\text{2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenyl bromide} + \text{Zn} \rightarrow \text{2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylzinc bromide} 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenyl bromide+Zn→2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound formed by the coupling of the arylzinc reagent with an aryl halide.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide is used as a building block for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds synthesized via Suzuki-Miyaura coupling are often found in drug molecules.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of intermediates for various applications, including the production of polymers, dyes, and electronic materials.

Mechanism of Action

The mechanism by which 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide exerts its effects primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the aryl group to the palladium catalyst, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the final coupled product.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc chloride
  • 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc iodide
  • 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc fluoride

Uniqueness

Compared to its analogs, 2-[(2’-Chloro-5’-fluorophenoxy)methyl]phenylzinc bromide offers a balance of reactivity and stability, making it particularly useful in a wide range of synthetic applications. The presence of both chlorine and fluorine atoms provides unique electronic properties that can be leveraged in the synthesis of complex molecules.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-fluoro-2-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

LIDFYVCIABQEGL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=C(C=CC(=C2)F)Cl.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.